molecular formula C14H17ClN2O B10833569 (7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol

(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol

Cat. No.: B10833569
M. Wt: 264.75 g/mol
InChI Key: AVJCRIIDMDBAQC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine derivative 1 is a member of the imidazo[1,5-a]pyridine family, which is known for its unique chemical structure and versatility. These compounds are aromatic heterocycles that have gained significant attention due to their optical behaviors and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves several key methodologies:

Industrial Production Methods

Industrial production of imidazo[1,5-a]pyridine derivatives often employs scalable methods such as batch and continuous flow processes. These methods ensure high yield and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction may yield reduced imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,5-a]pyridine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to metal ions, facilitating various biochemical reactions. They also interact with cellular components, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine derivatives can be compared with other similar compounds, such as:

Imidazo[1,5-a]pyridine derivatives stand out due to their unique chemical structure, which allows for versatile functionalization and a wide range of applications in various fields .

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

(7-chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol

InChI

InChI=1S/C14H17ClN2O/c15-11-6-12-8-16-9-17(12)13(7-11)14(18)10-4-2-1-3-5-10/h6-10,14,18H,1-5H2

InChI Key

AVJCRIIDMDBAQC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CC3=CN=CN23)Cl)O

Origin of Product

United States

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